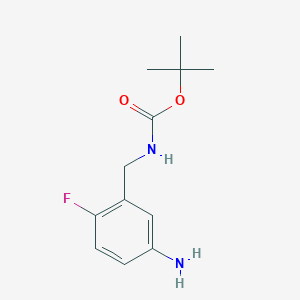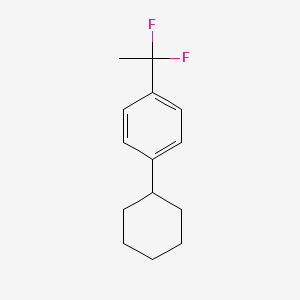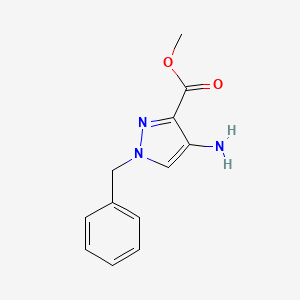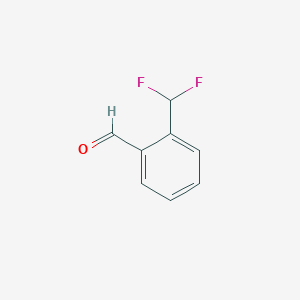
tert-Butyl (5-amino-2-fluorobenzyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (5-amino-2-fluorobenzyl)carbamate” is a chemical compound with the molecular formula C12H17FN2O2 . It is also known as TBO-FBz-COOH. This compound is a newly synthesized molecule with unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) . The Canonical SMILES representation is CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)N . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 240.27 g/mol. It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 226.11175589 g/mol .Applications De Recherche Scientifique
TBFBC is used in a variety of scientific research applications, including as a ligand for the synthesis of metal complexes, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. It is also used in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. TBFBC has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents. It has also been used in the synthesis of various polymers and nanomaterials, such as carbon nanotubes and graphene.
Mécanisme D'action
TBFBC acts as a nucleophile, meaning it can react with electrophiles in order to form a covalent bond. It is also an acid catalyst, meaning it can catalyze the formation of a covalent bond between two molecules. In addition, TBFBC can act as a Lewis acid, meaning it can facilitate the transfer of a pair of electrons from one molecule to another.
Biochemical and Physiological Effects
TBFBC has been shown to have no adverse effects on human health. It has also been shown to be non-toxic and non-irritating to skin and eyes. In addition, TBFBC has been found to be non-mutagenic, meaning it does not cause mutations in cells.
Avantages Et Limitations Des Expériences En Laboratoire
TBFBC is a versatile compound that can be used in a variety of laboratory experiments. It is non-toxic and non-irritating, making it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to obtain. However, TBFBC is not very soluble in water, making it difficult to use in water-based experiments.
Orientations Futures
Future research into TBFBC could focus on its potential use in the synthesis of new drugs and polymers, as well as its potential applications in biotechnology and nanotechnology. In addition, further research could be conducted on its mechanism of action and its effects on human health. Finally, further research could be conducted on its solubility in various solvents, as well as its reactivity in different environments.
Propriétés
IUPAC Name |
tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYXVMJBDHOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701771 | |
| Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209899-48-9 | |
| Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)

![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)
![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)



![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)

